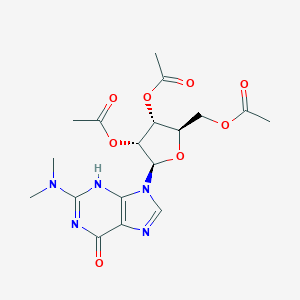

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPCWCCXJQIPH-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446653 | |

| Record name | FT-0675376 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73196-87-9 | |

| Record name | FT-0675376 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tri-O-Acetylation of Guanosine

The 2',3',5'-tri-O-acetylguanosine intermediate is synthesized using acetic anhydride (Ac₂O) under controlled conditions. Key modifications to classical acetylation protocols include:

-

Temperature control : Conducting reactions at 0°C to suppress N-acetylation of the exocyclic amine, achieving near-quantitative yields (98%).

-

Catalyst system : Employing triethylamine (TEA) and N,N-(dimethylamino)pyridine (DMAP) to enhance reaction efficiency.

-

Solvent optimization : Utilizing anhydrous pyridine or dichloromethane to minimize side reactions.

Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate and silica gel chromatography. The tri-O-acetylated product is characterized by NMR (δ 2.0–2.2 ppm for acetyl protons) and mass spectrometry.

N²-Dimethylation of Protected Guanosine

Methylation Reagents and Conditions

N²-Dimethylation is achieved using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) at room temperature. Critical parameters include:

-

Stoichiometry : A 2.5–3.0 molar excess of CH₃I ensures complete dimethylation.

-

Reaction monitoring : HPLC analysis (C18 column, 10 mM ammonium acetate/acetonitrile gradient) tracks progress to prevent over-methylation.

-

Side reaction mitigation : Exclusion of moisture prevents hydrolysis of acetyl groups.

Alternative N²-Protection Approaches

While CH₃I is standard, N²,N²-dimethylation can also be performed using:

Comparative data for methylation methods are summarized below:

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl iodide | CH₃I | DMSO | 92 | 98 |

| Dimethyl sulfate | (CH₃O)₂SO₂ | THF | 88 | 95 |

| Reductive amination | HCHO/NaBH₃CN | MeOH | 73 | 90 |

Deprotection and Final Product Isolation

Selective Acetyl Group Removal

The final step involves deprotecting the 2',3',5'-O-acetyl groups without affecting the N²-dimethyl moiety:

Purification Techniques

-

Ion-exchange chromatography : DEAE-Sephadex A-25 (HCO₃⁻ form) effectively separates charged impurities.

-

Reverse-phase HPLC : Semi-preparative C18 columns (10 μm, 250 × 21.2 mm) with isocratic elution (20% MeCN/80% H₂O + 0.1% TFA).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Optimized protocols for large-scale production include:

Quality Control Metrics

-

NMR : δ 3.15 ppm (N²-CH₃), δ 2.05–2.10 ppm (O-acetyl).

-

HPLC purity : ≥98% (USP method).

Challenges and Optimization Strategies

Common Synthetic Pitfalls

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.

Oxidation: The guanine base can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acetic acid or sodium hydroxide can be used as reagents for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: The major product is the free hydroxyl derivative of the nucleoside.

Oxidation: Various oxidized guanine derivatives are formed.

Substitution: Substituted nucleoside derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

HIV and Hepatitis B Virus Inhibition

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine has demonstrated significant antiviral properties, particularly against HIV and Hepatitis B viruses. Studies indicate that this compound acts as an inhibitor of viral replication, which is crucial for developing effective treatments for these chronic infections. Its mechanism involves the incorporation into viral RNA, disrupting the normal replication process of the virus .

Biochemical Studies

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit specific enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of guanosine monophosphate (GMP) reductase, an enzyme critical for the conversion of GMP to IMP. This inhibition can disrupt nucleotide synthesis pathways in parasites such as Leishmania, highlighting its potential as an antiparasitic agent .

Quantification of tRNA Modifications

The compound can also be utilized in mass spectrometry to quantify tRNA modifications related to cellular stress responses. This application is particularly relevant in understanding how cells adapt to various stressors and the role of modified nucleosides in these processes.

Oligonucleotide Therapeutics

Modified Oligonucleotides

The incorporation of this compound into oligonucleotide designs has led to enhanced stability and efficacy in therapeutic applications. Modified nucleosides like this one improve resistance to enzymatic degradation by nucleases, thereby increasing the therapeutic window of oligonucleotide drugs .

Therapeutic Outcomes

Oligonucleotides featuring this compound have been explored for their potential in gene silencing and as antisense agents in various diseases, including cancer and viral infections. The structural modifications imparted by this compound contribute to improved binding affinity and specificity towards target RNA sequences .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside kinases and polymerases.

Pathways Involved: It affects pathways related to DNA and RNA synthesis, leading to inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

2’,3’,5’-Tri-O-acetyl Guanosine: Lacks the dimethyl groups at position 2 of the guanine base.

2’,3’,5’-Tri-O-acetyl Inosine: Contains inosine instead of guanosine.

2’,3’,5’-Tri-O-acetyl Adenosine: Contains adenosine instead of guanosine.

Uniqueness

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specific research and therapeutic applications.

Biological Activity

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine (Ac3dmG) is a modified nucleoside that has garnered attention due to its potential biological activities. This compound is a derivative of guanosine, modified with acetyl groups and dimethylation at the nitrogen positions. Understanding its biological activity is crucial for its application in biochemical research and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- Three acetyl groups at the 2', 3', and 5' positions.

- Dimethylation at the N2 and N2 positions, which influences its interaction with biological targets.

The biological activity of Ac3dmG is primarily attributed to its ability to mimic natural nucleotides. Its acetyl groups enhance lipid solubility, facilitating cellular uptake. Once inside the cell, Ac3dmG can participate in various biochemical pathways, including:

- RNA synthesis : It can act as a substrate for RNA polymerases.

- Gene regulation : Ac3dmG may influence gene expression by modifying RNA stability or translation efficiency.

Antiviral Activity

Research indicates that Ac3dmG exhibits antiviral properties. It has been shown to inhibit viral replication in several studies:

- In vitro studies demonstrated that Ac3dmG can inhibit the replication of viruses such as HIV and influenza by interfering with viral RNA synthesis .

- The compound's mechanism involves competitive inhibition of viral polymerases, thereby reducing viral load in infected cells.

Antitumor Properties

Ac3dmG has also been investigated for its potential antitumor effects:

- Cell culture studies revealed that Ac3dmG can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death .

- The compound's ability to modify RNA structure may lead to altered expression of oncogenes and tumor suppressor genes.

Study 1: Antiviral Efficacy

A study published in ACS Chemical Biology examined the antiviral efficacy of Ac3dmG against HIV. The results indicated a significant reduction in viral load in treated cells compared to controls, with an IC50 value of approximately 25 µM . This highlights its potential as a therapeutic agent in combating viral infections.

Study 2: Antitumor Activity

Another study focused on the effects of Ac3dmG on breast cancer cell lines. The findings showed that treatment with Ac3dmG led to a 50% reduction in cell viability after 48 hours, suggesting potent antitumor activity . The underlying mechanism was linked to the modulation of apoptosis-related proteins.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of Ac3dmG compared to other modified nucleosides:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine, and what critical steps influence yield?

- Methodological Answer : The synthesis typically involves sequential acetylation and dimethylation of guanosine. A two-step, one-pot approach is commonly used, where trifluoroacetic anhydride in pyridine facilitates selective acetylation of hydroxyl groups, followed by dimethylation using trimethylamine and methyl iodide . Critical steps include controlling reaction temperature (≤25°C) to avoid over-acetylation and optimizing dimethylation time (4–6 hours) to minimize side products. Intermediate purification via silica gel chromatography with a CHCl₃:MeOH (95:5) gradient improves yield (typically 65–75%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for acetyl and dimethyl group confirmation) and mass spectrometry (ESI-MS for molecular ion [M+H]+ at m/z 452.3). Compare retention times in reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) with reference standards. Purity should exceed 98% as per HPLC-UV (λ = 254 nm) .

Q. What are the stability considerations for long-term storage of this compound in research settings?

- Methodological Answer : Store lyophilized powder at –20°C under argon to prevent hydrolysis of acetyl groups. For solutions, use anhydrous DMSO or acetonitrile (avoid aqueous buffers at pH >7). Stability studies indicate <5% degradation over 12 months when stored in amber vials with desiccant .

Advanced Research Questions

Q. How does this compound enable mechanistic studies of tRNA modifications under cellular stress?

- Methodological Answer : The dimethylamino group enhances metabolic stability, allowing incorporation into tRNA via enzymatic deacetylation in Saccharomyces cerevisiae. Post-incorporation, LC-MS/MS (Q-TOF or Orbitrap) with collision-induced dissociation (CID) detects modified nucleosides (e.g., m²₂G) at ppm-level accuracy. Optimize ionization parameters: ESI+ mode, capillary voltage 3.5 kV, and source temp 300°C .

Q. What experimental strategies resolve contradictions in deuterium-labeled derivative synthesis for reaction mechanism studies?

- Methodological Answer : When synthesizing deuterium-labeled analogs (e.g., 2-(Dimethylamino)guanosine-d6), ensure isotopic purity (>99% D) by quenching residual H₂O with molecular sieves. Monitor deuteration via ²H-NMR (δ 4.8–5.2 ppm for ribose protons) and correct for kinetic isotope effects in nitrous acid reactions by adjusting reaction times (30–45 minutes vs. 20 minutes for non-deuterated) .

Q. How can researchers troubleshoot low yields in the dimethylation step during scale-up synthesis?

- Methodological Answer : Low yields often arise from incomplete deprotection of acetyl groups or competing side reactions. Pre-activate the guanosine intermediate with TMSCl before dimethylation. For scale-up (>10 mmol), use a continuous-flow reactor to maintain precise stoichiometry of methyl iodide and minimize exothermic side reactions. Post-reaction, employ fractional crystallization (ethyl acetate:hexane 1:3) to isolate the product .

Analytical and Comparative Questions

Q. What chromatographic methods distinguish this compound from structural analogs like 2'-O-Methylguanosine?

- Methodological Answer : Use UPLC with a HILIC column (e.g., BEH Amide, 2.1 × 100 mm) and mobile phase A (10 mM NH₄OAc in H₂O) and B (10 mM NH₄OAc in MeCN). The compound elutes at 6.2 min (vs. 5.8 min for 2'-O-Methylguanosine) due to increased hydrophobicity from acetyl groups. Confirm via MS/MS fragmentation patterns: m/z 310.1 (base peak) for acetyl loss .

Q. How do the photophysical properties of this compound affect its utility in fluorescence-based tRNA tracking?

- Methodological Answer : The dimethylamino group confers weak fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) but requires derivatization with Cy5 or FITC for imaging. For live-cell tracking, use two-photon microscopy (740 nm excitation) to reduce photobleaching. Compare with non-acetylated guanosine derivatives to assess signal-to-noise ratios in E. coli models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.